molecular formula C8H15ClF3NO2 B2615822 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride CAS No. 2230802-79-4

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride

Cat. No. B2615822
CAS RN: 2230802-79-4
M. Wt: 249.66
InChI Key: RSXWVNJDDNYATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.66. It is available in powder form . The storage temperature is room temperature .

Mechanism of Action

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride's mechanism of action involves the inhibition of GABA uptake into presynaptic neurons. This leads to an increase in extracellular GABA levels, which enhances GABAergic neurotransmission. This compound has been shown to be selective for the GABA transporter subtype GAT-1, which is primarily responsible for the reuptake of GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in the amplitude of GABAergic inhibitory postsynaptic currents. This compound has also been shown to increase the release of GABA from presynaptic neurons, leading to an increase in the frequency of inhibitory postsynaptic currents.

Advantages and Limitations for Lab Experiments

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has several advantages as a tool for studying GABAergic neurotransmission. It is highly selective for the GABA transporter subtype GAT-1, which makes it a valuable tool for studying the role of this transporter in GABAergic neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, this compound has some limitations as well. It is not selective for GAT-2 and GAT-3, which are other GABA transporters in the brain. This can limit its usefulness in studying the role of these transporters in GABAergic neurotransmission.

Future Directions

There are several future directions for research on 3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride. One possible direction is to study the effects of this compound on GABAergic neurotransmission in different brain regions. Another direction is to study the effects of this compound on GABAergic neurotransmission in different animal models of neurological disorders, such as epilepsy and anxiety disorders. Additionally, research could focus on developing more selective GABA uptake inhibitors based on the structure of this compound.

Synthesis Methods

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,5,5-trifluoropentylamine with 3-bromo-1-propanol, followed by the reaction of the resulting product with sodium hydride and 2-bromoacetic acid. The final product is obtained by treating the intermediate with hydrochloric acid.

Scientific Research Applications

3-((5,5,5-Trifluoropentyl)amino)propanoic acid hydrochloride has been widely used in scientific research as a tool for studying the mechanisms of GABAergic neurotransmission. It has been shown to be a selective GABA uptake inhibitor, which means that it can block the reuptake of GABA into presynaptic neurons. This leads to an increase in extracellular GABA levels, resulting in an enhancement of GABAergic neurotransmission.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

properties

IUPAC Name

3-(5,5,5-trifluoropentylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)4-1-2-5-12-6-3-7(13)14;/h12H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWVNJDDNYATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC(=O)O)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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